N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and a methylbenzyl group. Its molecular formula is C26H26N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the quinoxaline derivative with 2,4-dimethylphenylamine under specific conditions to form the desired intermediate.
Attachment of the Methylbenzyl Group: The final step includes the acylation of the intermediate with 4-methylbenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: A simpler analog with similar structural features.
N-(3,4-dimethoxyphenyl)acetamide: Another analog with methoxy groups instead of methyl groups.
Uniqueness
N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core, dimethylphenyl group, and methylbenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-18-9-12-22(13-10-18)16-31(21(4)33)27-28(35)32(25-8-6-5-7-24(25)30-27)17-26(34)29-23-14-11-19(2)15-20(23)3/h5-15H,16-17H2,1-4H3,(H,29,34) |
InChI Key |
NACSNFSAVJOMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)C(=O)C |
Origin of Product |
United States |
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